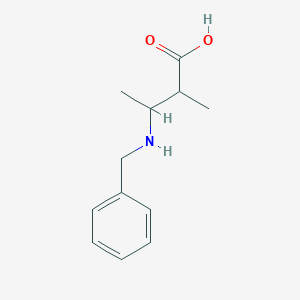

3-(ベンジルアミノ)-2-メチルブタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

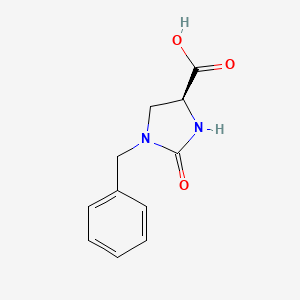

“3-(Benzylamino)-2-methylbutanoic acid” is a hypothetical compound that would consist of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), and a 2-methylbutanoic acid . The benzyl group is a common structural component in organic chemistry, often contributing to the properties of the compound it is part of .

Synthesis Analysis

While specific synthesis methods for “3-(Benzylamino)-2-methylbutanoic acid” are not available, similar compounds are often synthesized through reactions involving amines and carboxylic acids . For instance, amines can be alkylated by reaction with a primary alkyl halide . Additionally, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Molecular Structure Analysis

The molecular structure of “3-(Benzylamino)-2-methylbutanoic acid” would likely be determined by the properties of its constituent groups. The benzyl group would contribute aromaticity, while the amine group would introduce a site of basicity . The 2-methylbutanoic acid group would introduce a carboxylic acid functionality, which is polar and can participate in hydrogen bonding .

Chemical Reactions Analysis

Amines, such as the benzylamine group in “3-(Benzylamino)-2-methylbutanoic acid”, can undergo a variety of reactions. For example, they can be alkylated by reaction with a primary alkyl halide, or acylated by reaction with an acid chloride or an acid anhydride . The carboxylic acid group can also participate in a variety of reactions, including esterification and amide formation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzylamino)-2-methylbutanoic acid” would be influenced by its constituent groups. The benzyl group is generally nonpolar and may contribute to the compound’s solubility in organic solvents . The amine group can participate in hydrogen bonding, potentially increasing the compound’s boiling point and water solubility . The carboxylic acid group is polar and can also participate in hydrogen bonding .

科学的研究の応用

医薬品設計における構造改変

ベンジルアミノ基を含むアミノ酸は、薬物化合物の構造を改変し、治療効果と標的化能力を高めるためにしばしば用いられます。 例えば、研究者はリグストラジン-ベチュリン酸誘導体にアミノ酸を導入し、抗腫瘍活性を向上させています .

植物組織培養

ベンジルアミノプリン(BAP)などのベンジルアミノ基を持つ化合物は、植物組織培養で成長と発達を促進するために使用されます。 それらは植物の吸芽の出現と高さを影響を与える可能性があり、これはマクロ増殖の成功に不可欠です .

ケモセンサー

アミノ酸とその誘導体は、特定の化学物質や環境変化を検出するケモセンサーの一部となる可能性があります。 これらのセンサーは、ホルムアルデヒドなどの標的物質を検出すると、目に見える色の変化や蛍光の増強を受ける可能性があります .

特性

IUPAC Name |

3-(benzylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(12(14)15)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNRMIJEVWEOIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

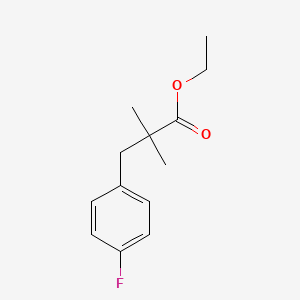

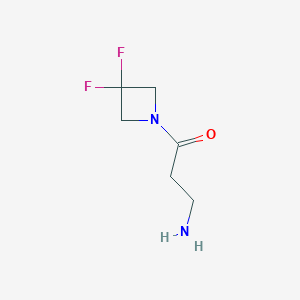

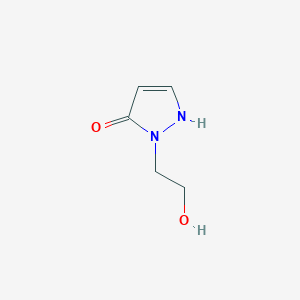

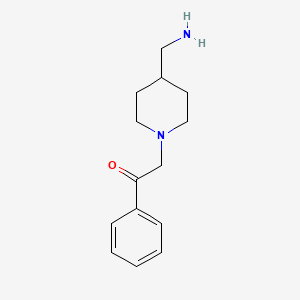

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)

![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)